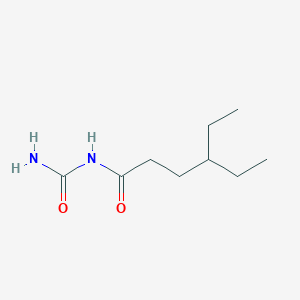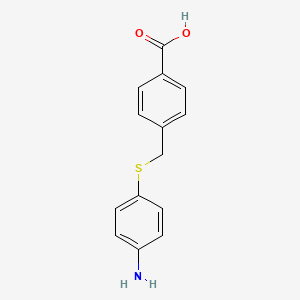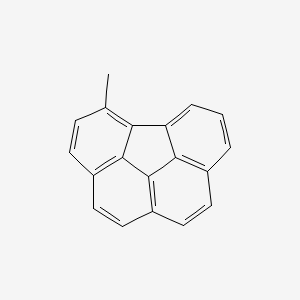
Benzo(ghi)fluoranthene, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex ring structures. These compounds are often found in the environment as a result of incomplete combustion processes. Benzo(ghi)fluoranthene, methyl- is particularly notable for its unique structure, which includes multiple fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of precursor molecules. One common method is the cyclization of methyl fluorene-9-carboxylate . This process involves several steps, including the formation of intermediate compounds that eventually lead to the desired PAH structure.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- often involves the use of high-temperature reactors to facilitate the necessary chemical reactions. The process may include the use of catalysts to improve yield and efficiency. The exact conditions can vary depending on the specific industrial setup, but generally involve temperatures ranging from 200°C to 400°C.
Chemical Reactions Analysis
Types of Reactions
Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs.
Biology: Research often focuses on its effects on biological systems, including its potential carcinogenic properties.
Medicine: While not commonly used directly in medicine, its derivatives are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: Known for its four-ring structure and environmental persistence.
Fluoranthene: A structural isomer with different photophysical properties.
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific ring structure, which influences its chemical reactivity and biological effects. Its methyl group also adds to its distinct properties, affecting its solubility and interaction with other molecules .
Properties
CAS No. |
1206795-73-4 |
|---|---|
Molecular Formula |
C19H12 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
InChI Key |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


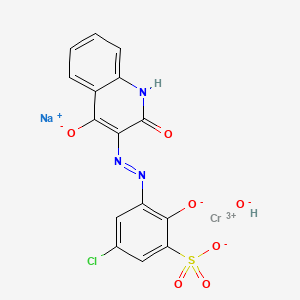


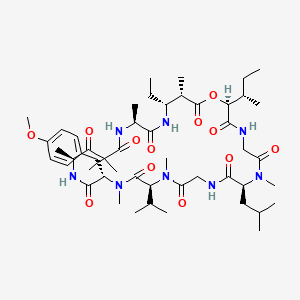
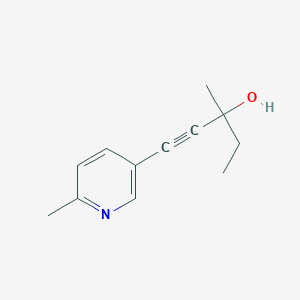
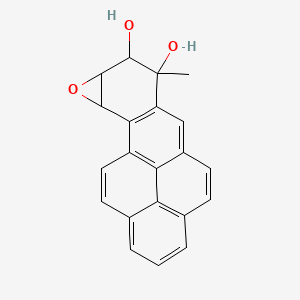

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
